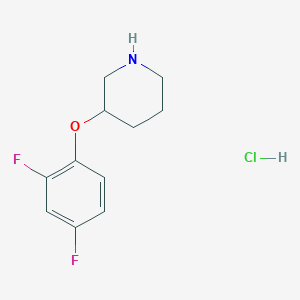
3-(2,4-Difluorophenoxy)piperidine hydrochloride
概要
説明
3-(2,4-Difluorophenoxy)piperidine hydrochloride: is an organic compound with the molecular formula C11H14ClF2NO. It is a white crystalline powder that is soluble in water, methanol, and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-(2,4-Difluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl ring.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted piperidines.
Oxidation: Products include piperidinones.
Reduction: Products include reduced piperidines.
科学的研究の応用
3-(2,4-Difluorophenoxy)piperidine hydrochloride is used in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of 3-(2,4-Difluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 4-(2,4-Difluorophenoxy)piperidine hydrochloride
- 4,4-Difluoropiperidine
- 3-(3,4-Difluorophenoxy)piperidine
Comparison: 3-(2,4-Difluorophenoxy)piperidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific research applications[5][5].
生物活性
3-(2,4-Difluorophenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1864056-63-2
- Molecular Formula : C₁₁H₁₄ClF₂N
- Molecular Weight : 233.69 g/mol
The compound features a piperidine ring substituted with a difluorophenoxy group, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The following mechanisms are noted:
- Receptor Binding : The compound acts as a ligand for muscarinic acetylcholine receptors, potentially modulating cholinergic signaling pathways. This interaction may have implications for treating neurodegenerative diseases such as Parkinson's disease.
- Enzyme Modulation : It can inhibit or activate specific enzymes involved in neurotransmitter metabolism, affecting overall neurotransmitter levels in the brain.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis under stress conditions .
- Antimicrobial Properties : Preliminary investigations have shown potential antifungal activity against resistant strains of Candida auris, indicating its utility in developing new antifungal agents .
In Vitro Studies
In vitro assays have demonstrated the compound's stability and biological activity:
- Cell Viability Assays : The compound has been tested for cytotoxicity in various cell lines. Results indicate dose-dependent effects, with lower concentrations promoting cell survival and higher concentrations leading to cell death .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:
- Dosing Regimens : Different dosing regimens have been tested to evaluate therapeutic efficacy versus toxicity. Lower doses showed significant neuroprotective effects without severe side effects, whereas higher doses resulted in neurotoxicity.
Case Studies
- Neuroprotection in Rodent Models :
- Antifungal Activity Against Candida auris :
特性
IUPAC Name |
3-(2,4-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSTUAFFZAFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















